N'-anilino-N-oxomethanimidamide
Description
N'-anilino-N-oxomethanimidamide is an amidine derivative characterized by a methanimidamide backbone (H₂C=N–NH–) modified with an oxo group (O) and an anilino substituent (C₆H₅NH–). Amidines are known for their strong basicity and ability to participate in hydrogen bonding, which can influence their reactivity and stability .
Properties
CAS No. |
4471-49-2 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N'-anilino-N-oxomethanimidamide |
InChI |
InChI=1S/C7H7N3O/c11-9-6-8-10-7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
FHGAXVFAEKIPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CN=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-anilino-N-oxomethanimidamide typically involves the reaction of aniline with cyanoacetamide under specific conditions. One common method includes the treatment of aniline with alkyl cyanoacetates in the presence of a base or catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-anilino-N-oxomethanimidamide may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-anilino-N-oxomethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
N’-anilino-N-oxomethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-anilino-N-oxomethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features
The table below compares N'-anilino-N-oxomethanimidamide with structurally related amidine derivatives:
Reactivity and Stability
- This compound: The oxo group increases electrophilicity at the amidine core, making it more reactive in nucleophilic additions.
- N,N'-diphenylethanimidamide : Lacking an oxo group, this compound exhibits lower electrophilicity but greater steric hindrance due to bulky phenyl groups, which may reduce reactivity in certain reactions .
- 2-(Diethylamino)-N′-hydroxyethanimidamide: The hydroxy group introduces hydrogen-bonding capability, improving solubility in polar solvents. The diethylamino substituent acts as a strong electron donor, altering redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
